(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Protection and Deprotection Steps: Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are used to protect reactive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carboxylic acid group may yield the corresponding alcohol or aldehyde.
Scientific Research Applications
(2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid: Lacks the tert-butoxycarbonyl (Boc) protecting group.
(2S,4S)-4-(furan-2-ylmethyl)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: Contains a methoxycarbonyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) group in (2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid provides unique properties, such as increased stability and protection of reactive functional groups during synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-20-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18) |
InChI Key |
NCPUWOBDSCCLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CO2 |
Origin of Product |
United States |
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